Vanadium boride (VB)

Vue d'ensemble

Description

Synthesis Analysis

Vanadium boride (VB) can be synthesized through different routes. For instance, VB2 can be created under high pressure and temperature conditions, showing significant hardness and thermal stability. This synthesis is typically conducted at 8 GPa and 1700 K, resulting in materials with high Vickers hardness and low resistivity (Pei Wang et al., 2018). Another method involves mechanochemical combustion, where VB nanopowders are formed without the need for additional heat treatment, indicating a highly exothermic reaction (S. A. Hassanzadeh-Tabrizi et al., 2016).

Molecular Structure Analysis

The molecular structure of vanadium borides, including VB, VB2, and other stoichiometric variations, shows a significant charge transfer from metal to boron atoms, indicative of strong covalent and polar covalent interactions. This structural integrity contributes to the material's high hardness and stability (Bürgehan Terlan et al., 2015).

Chemical Reactions and Properties

Vanadium borides are known for their high resistance to oxidation and chemical inertness at elevated temperatures. The combustion synthesis method highlights the exothermic nature of reactions involved in VB formation, leading to nanostructured materials with unique chemical properties (C. Yeh & H. J. Wang, 2011).

Physical Properties Analysis

VB and VB2 exhibit remarkable physical properties, such as high hardness (above 20 GPa), significant thermal stability (up to 1410 K), and low electrical resistivity. These characteristics make them suitable for applications requiring materials that maintain their integrity under extreme conditions (Pei Wang et al., 2018).

Chemical Properties Analysis

The chemical properties of vanadium borides include high resistance to corrosion and oxidation. This makes them ideal for harsh environments where standard materials would degrade. Their unique chemical stability under thermal stress is a notable characteristic that defines their applicability in various industrial sectors (C. Yeh & H. J. Wang, 2011).

Applications De Recherche Scientifique

Pack-boronizing of pure vanadium under a controlled atmosphere revealed that the boride layer on pure vanadium shows a high microhardness of approximately 3700 HV, suggesting applications in surface hardening and wear resistance technologies (Tarakci, Gencer, & Çalık, 2010).

Combustion synthesis of vanadium borides using a self-propagating high-temperature synthesis (SHS) method indicates that various vanadium borides, including VB, can be synthesized efficiently, which is important for materials manufacturing (Yeh & Wang, 2011).

Mechanochemical combustion synthesis of nanostructured vanadium boride demonstrates the possibility of creating nanopowders for advanced material applications (Hassanzadeh-Tabrizi, Davoodi, Beykzadeh, & Salahshour, 2016).

The chemical stability of vanadium boride with aluminum, explored in r.f.-sputtered thin films, suggests its potential use in semiconductor technologies, particularly as diffusion barriers (Kolawa et al., 1988).

The study of the enthalpies of formation and electronic densities of states of vanadium borides via DFT calculations indicates their potential in electronic applications due to their special electronic properties (Colinet & Tedenac, 2014).

Research on phase formation and properties of vanadium-modified Ni–Cr–B-Si–C laser-deposited coatings suggests that vanadium borides can significantly influence the mechanical properties of alloys, useful in material engineering (Hemmati, Rao, Ocelík, & Hosson, 2013).

Vanadium diboride (VB2) synthesized at high pressure has been shown to possess high hardness, thermal stability, and low resistivity, making it valuable in high-performance materials and electronic applications (Wang et al., 2018).

Safety And Hazards

Orientations Futures

Vanadium borides have been suggested as coating materials for various types of steel and as alloying additions for high-speed steels . They have been recommended for use as dispersion agents in iron-based alloys and as strengthening phase of surface coatings . They are also candidates as anode materials in air batteries because of their superior discharge capacity . Future developments of boride synthesis and catalytic applications are expected .

Propriétés

IUPAC Name |

boranylidynevanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVPWTYQZMLSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

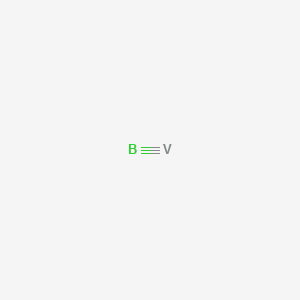

Canonical SMILES |

B#[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Vanadium boride | |

CAS RN |

12045-27-1, 12007-37-3, 12653-88-2 | |

| Record name | Vanadium boride (VB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium boride (VB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium boride (VB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanadium boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)

![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)